molecular formula C10H11F2N B1317459 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 907973-46-0

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1317459
CAS No.: 907973-46-0
M. Wt: 183.2 g/mol
InChI Key: CUGDJBUUTWZPCY-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12F2N It is a derivative of tetrahydronaphthalene, featuring two fluorine atoms at the 5 and 7 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions. The subsequent amination can be achieved using reagents like ammonia or primary amines under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce various amine derivatives .

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine:

Uniqueness

The presence of fluorine atoms in 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDJBUUTWZPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233199
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-46-0
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907973-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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